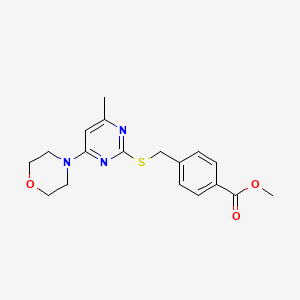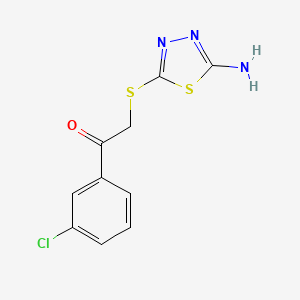![molecular formula C14H12N4O2S B6422948 methyl 4-[(7H-purin-6-ylsulfanyl)methyl]benzoate CAS No. 924825-41-2](/img/structure/B6422948.png)
methyl 4-[(7H-purin-6-ylsulfanyl)methyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(7H-purin-6-ylsulfanyl)methyl]benzoate is a chemical compound with the molecular formula C14H12N4O2S It is known for its unique structure, which combines a benzoate ester with a purine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(7H-purin-6-ylsulfanyl)methyl]benzoate typically involves the reaction of 4-(chloromethyl)benzoic acid methyl ester with 6-mercaptopurine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction conditions usually involve heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(7H-purin-6-ylsulfanyl)methyl]benzoate can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the purine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[(7H-purin-6-ylsulfanyl)methyl]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: The compound may be investigated for its potential therapeutic properties, particularly in the field of oncology.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-[(7H-purin-6-ylsulfanyl)methyl]benzoate is not well-defined. it is believed to interact with various molecular targets, including enzymes and receptors, through its purine moiety. The sulfur atom in the purine ring may also play a role in its biological activity by forming disulfide bonds or undergoing redox reactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(6-mercaptopurin-9-yl)methyl]benzoate
- Methyl 4-[(7H-purin-6-ylthio)methyl]benzoate
Uniqueness
Methyl 4-[(7H-purin-6-ylsulfanyl)methyl]benzoate is unique due to its specific combination of a benzoate ester and a purine derivative
Properties
IUPAC Name |
methyl 4-(7H-purin-6-ylsulfanylmethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S/c1-20-14(19)10-4-2-9(3-5-10)6-21-13-11-12(16-7-15-11)17-8-18-13/h2-5,7-8H,6H2,1H3,(H,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVRHYFVZDKTHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=NC=NC3=C2NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B6422883.png)
![8-(chloromethyl)-2H,6H-[1,3]oxathiolo[5,4-g]chromene-2,6-dione](/img/structure/B6422885.png)
![Methyl 1-{[4-(2,5-dioxoazolidinyl)phenyl]sulfonyl}piperidine-4-carboxylate](/img/structure/B6422893.png)
![2-(((4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)methyl)-1H-benzo[d]imidazole](/img/structure/B6422910.png)

![Ethyl 4-({[4-(2,5-dioxoazolidinyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B6422934.png)
![Methyl 2-({[4-(2,5-dioxoazolidinyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B6422938.png)


![1-(3-chlorophenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]ethan-1-one](/img/structure/B6422953.png)
![2-[2-(Carbamoylmethylthio)pyrimidin-4-ylthio]acetamide](/img/structure/B6422958.png)
![1-(Morpholin-4-yl)-2-{[8-(trifluoromethyl)[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl}ethanone](/img/structure/B6422965.png)
![1-(3-chlorophenyl)-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethan-1-one](/img/structure/B6422971.png)
